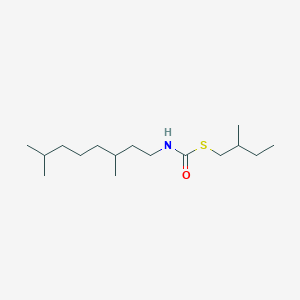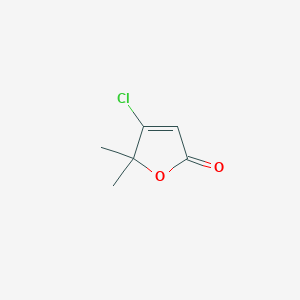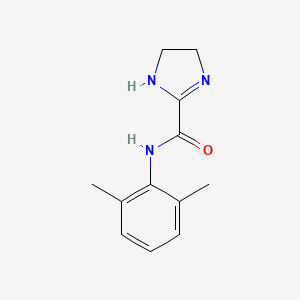
1H-Imidazole-2-carboxamide, N-(2,6-dimethylphenyl)-4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes an imidazole ring and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with imidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide .
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic uses, such as its role in pain management and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with sodium channels, inhibiting their function and thereby affecting cellular processes. This inhibition can lead to various biological effects, such as pain relief and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide include:
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Tocainide: An antiarrhythmic agent that also interacts with sodium channels.
2,6-Dimethylphenylacetamide: A compound with similar structural features and chemical properties
Uniqueness
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
64124-47-6 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-8-4-3-5-9(2)10(8)15-12(16)11-13-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
YKEYJGXEPMWSMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)

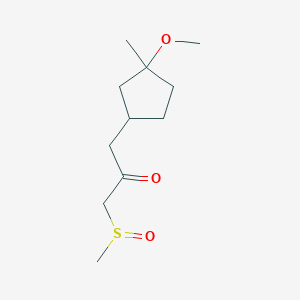
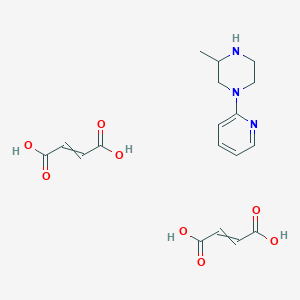
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
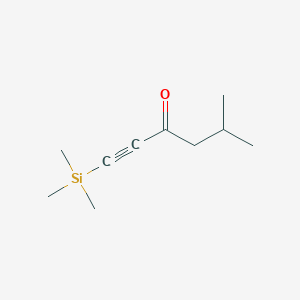
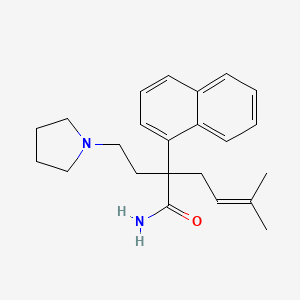
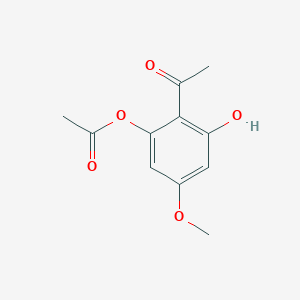
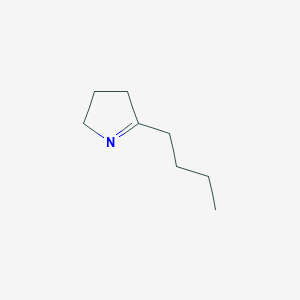
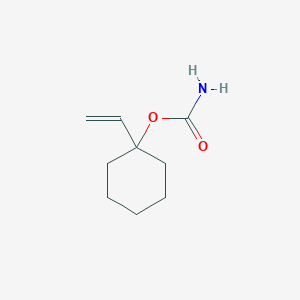
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
